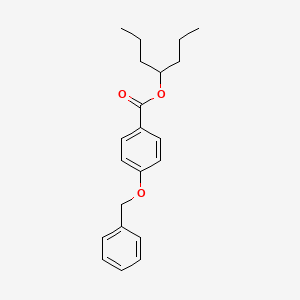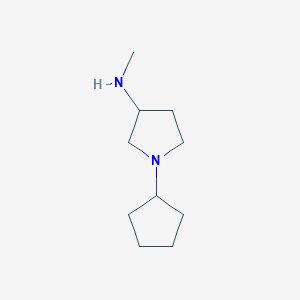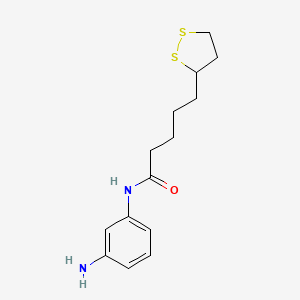
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)-: is a compound that belongs to the class of 1,2-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- typically involves the reaction of 1,2-dithiolane derivatives with appropriate amines. One common method includes the reaction of 1,2-dithiolane-3-pentanoyl chloride with 3-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
化学反応の分析
Types of Reactions
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of polymers and materials with dynamic covalent properties
作用機序
The mechanism of action of 1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- involves its ability to undergo reversible ring-opening polymerization. This property is due to the dynamic covalent nature of the disulfide bonds in the dithiolane ring. The compound can interact with thiols and other nucleophiles, leading to the formation and breaking of disulfide bonds. This dynamic behavior is crucial for its applications in self-healing materials and drug delivery systems .
類似化合物との比較
Similar Compounds
1,2-Dithiolane-3-pentanamide, N-(4-aminobutyl)-: Similar structure but with a different amine group.
1,2-Dithiolane-3-pentanamide, N-(2-hydroxyethyl)-N-methyl-: Contains a hydroxyethyl group instead of an aminophenyl group.
Uniqueness
1,2-Dithiolane-3-pentanamide, N-(3-aminophenyl)- is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research in neuroprotection and dynamic materials .
特性
CAS番号 |
502159-24-2 |
|---|---|
分子式 |
C14H20N2OS2 |
分子量 |
296.5 g/mol |
IUPAC名 |
N-(3-aminophenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C14H20N2OS2/c15-11-4-3-5-12(10-11)16-14(17)7-2-1-6-13-8-9-18-19-13/h3-5,10,13H,1-2,6-9,15H2,(H,16,17) |
InChIキー |
AXVJNTFSKFLPNE-UHFFFAOYSA-N |
正規SMILES |
C1CSSC1CCCCC(=O)NC2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



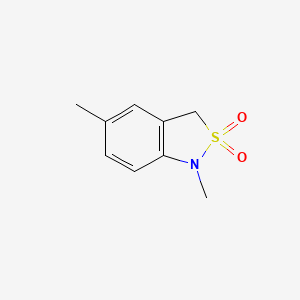
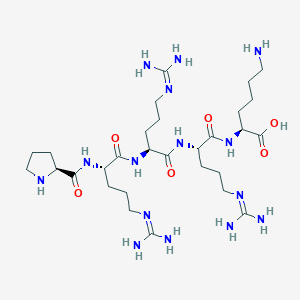
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
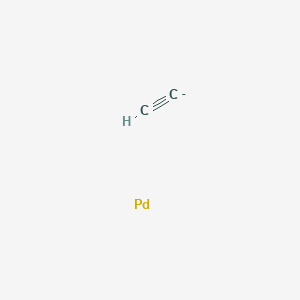

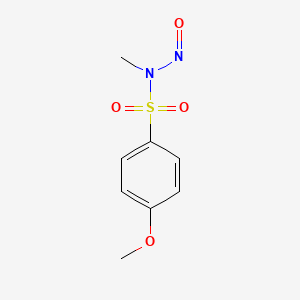

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
